molecular formula C12H10ClNO B8551391 5-Chloro-6-phenyl-pyridin-3-yl-methanol

5-Chloro-6-phenyl-pyridin-3-yl-methanol

Cat. No.: B8551391
M. Wt: 219.66 g/mol
InChI Key: RQEPSNRDCXWXJU-UHFFFAOYSA-N
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Description

5-Chloro-6-phenyl-pyridin-3-yl-methanol is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

(5-chloro-6-phenylpyridin-3-yl)methanol

InChI

InChI=1S/C12H10ClNO/c13-11-6-9(8-15)7-14-12(11)10-4-2-1-3-5-10/h1-7,15H,8H2

InChI Key

RQEPSNRDCXWXJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5,6-dichloro-pyridin-3-yl-methanol (10.0 g, 56.2 mmol), phenylboronic acid (7.5 g, 61.5 mmol), K2CO3 (20.0 g, 145 mmol) in H2O (140 mL) and dimethoxyethane (140 mL, 0.4 M), is degassed and treated with tetrakis(triphenylphosphine)palladium(0) (1.4 g, 1.2 mmol) and warmed to a gentle reflux under nitrogen for 4 h. After cooling to room temperature, ethyl acetate (100 mL) is added and the solids are filtered and washed with ethyl acetate (20 ml). The filtrate is extracted with ethyl acetate (100 mL) and the organic layer is washed with H2O (200 mL), saturated aq NaCl (200 mL) and dried over Na2SO4. The product is purified by MPLC (30-90% ethyl acetate in n-heptane) to provide 5-chloro-6-phenyl-pyridin-3-yl-methanol as a light yellow solid (12.0 g, 97%): Rf 0.24 (30% ethyl acetate in n-heptane), 1H NMR (CDCl3, 300 MHz) δ 8.47 (br s, 1 H), 7.78 (br s, 1 H), 7.70-7.65 (m, 2 H), 7.50-7.40 (m, 3 H), 4.67 (s, 2 H); ESI-LCMS m/z calcd for C12H10ClNO: 219.0; found 220.0 (M+1)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Three

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